molecular formula C11H11N B180730 8-Methylnaphthalen-1-amine CAS No. 130523-30-7

8-Methylnaphthalen-1-amine

Cat. No. B180730
M. Wt: 157.21 g/mol
InChI Key: SUFOAQYKYNPROP-UHFFFAOYSA-N
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Description

8-Methylnaphthalen-1-amine is a compound with the molecular formula C11H11N . It appears as a purple to brown or red-brown liquid .


Molecular Structure Analysis

The molecular structure of 8-Methylnaphthalen-1-amine consists of a naphthalene ring with an amine (-NH2) group attached to the first carbon and a methyl (-CH3) group attached to the eighth carbon . The molecular weight of the compound is 157.22 g/mol .


Physical And Chemical Properties Analysis

8-Methylnaphthalen-1-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Summary of Application: Naphthalimide derivatives, such as 1,8-Naphthalimide, have been used in the development of anion sensors for the selective detection of specific anions . This is a crucial research topic as anions play important roles in biological systems and industrial applications .
  • Methods of Application: The research involved investigating the photo-induced colorimetric reaction of N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI), which has a different cationic receptor from MNEI and undergoes the photo-induced colorimetric reaction . The TENI analogues having substituents on the naphthalene ring provide important evidence .
  • Results or Outcomes: The colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .

Safety And Hazards

8-Methylnaphthalen-1-amine is associated with certain hazards. The compound has been assigned the signal word “Warning” and is associated with Hazard Statements H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

8-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFOAQYKYNPROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617874
Record name 8-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylnaphthalen-1-amine

CAS RN

130523-30-7
Record name 8-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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